molecular formula C11H11ClN2O B1597927 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole CAS No. 562817-22-5

4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole

Cat. No. B1597927
M. Wt: 222.67 g/mol
InChI Key: QXLYWPSHWUVDSH-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, other names or synonyms it might be known by, and its classification or use in industry or research.



Synthesis Analysis

This involves a detailed look at how the compound is synthesized. This could include the starting materials, reagents, and conditions needed for the synthesis, as well as the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which could include its molecular formula, the arrangement of atoms, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity, the type of reactions it undergoes, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

Research on 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole and related compounds primarily involves their synthesis and structural characterization. For instance, Sharma et al. (2020) synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-substituted acetophenone oximes and their silver complexes, demonstrating significant antibacterial activity and DNA photocleavage activity. The compounds were characterized using various spectroscopic methods and X-ray crystallography (Sharma et al., 2020).

Tautomerism and Crystallography

Another aspect of study involves the tautomerism and crystallographic analysis of NH-pyrazoles. Cornago et al. (2009) determined the structures of four NH-pyrazoles using X-ray crystallography, exploring their tautomerism in solution and the solid state through NMR spectroscopy (Cornago et al., 2009).

Antibacterial and Antioxidant Activities

Research also focuses on the antibacterial and antioxidant activities of pyrazole derivatives. For example, Oliveira et al. (2020) investigated the antioxidant potential of various pyrazol derivative compounds, demonstrating their effectiveness in reducing oxidative damage in mice (Oliveira et al., 2020). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives exhibiting high antimicrobial and anticancer activity (Hafez et al., 2016).

Electronic and Molecular Structures

Another focus area is the exploration of molecular and electronic structures of pyrazole derivatives. Bustos et al. (2015) studied the molecular structures of certain pyrazole derivatives, analyzing their intermolecular interactions and molecular conformations (Bustos et al., 2015).

Supramolecular Chemistry

The self-assembly and supramolecular chemistry of pyrazole-based compounds are also significant. Moyano et al. (2013) reported on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, exhibiting luminescent properties and the ability to form columnar mesophases through hydrogen bonding (Moyano et al., 2013).

Safety And Hazards

This involves looking at the compound’s safety data. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7-11(8(2)14-13-7)15-10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYWPSHWUVDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372552
Record name 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole

CAS RN

562817-22-5
Record name 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TKO Gravert, J Vuaille, J Magid, M Hansen - Chemosphere, 2021 - Elsevier
Amendment of soil with organic urban and animal wastes can keep arable soil fertile without the need for synthetic fertilizers. However, pollutants present in these types of waste might …
Number of citations: 22 www.sciencedirect.com
DA Negatu, JJJ Liu, M Zimmerman… - Antimicrobial agents …, 2018 - Am Soc Microbiol
Several key antituberculosis drugs, including pyrazinamide, with a molecular mass of 123.1 g/mol, are smaller than the usual drug-like molecules. Current drug discovery efforts focus …
Number of citations: 65 journals.asm.org

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